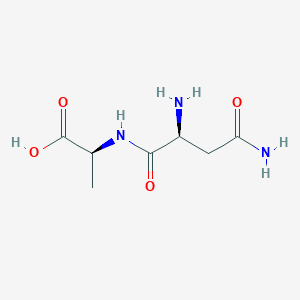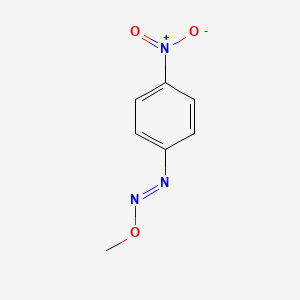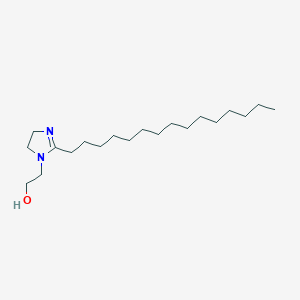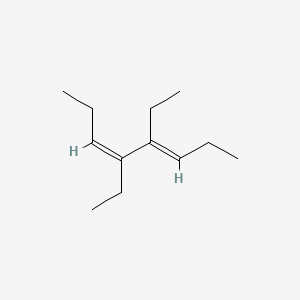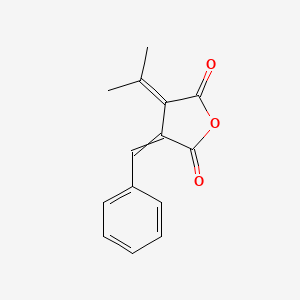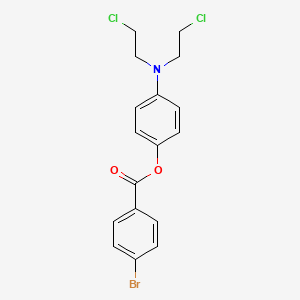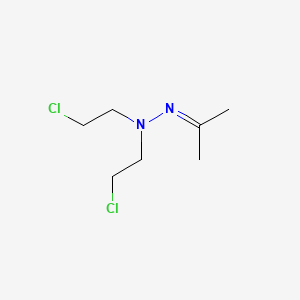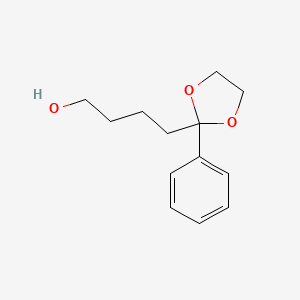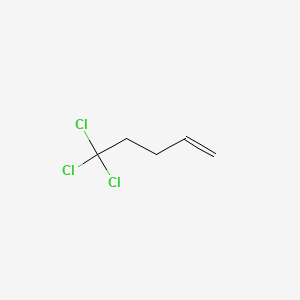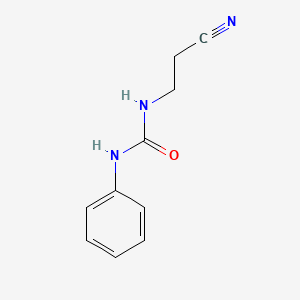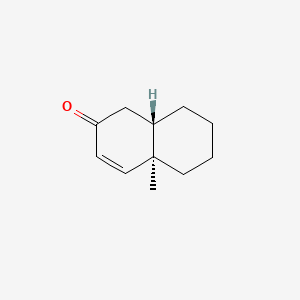
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of a hexahydro ring system and a methyl group at the 4a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the desired product. The reaction is often carried out in the presence of a chiral oxazaborolidinium cation, which helps in achieving high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-Methyl-4-Methylene-1,2,3,4,4a,5,6,8a-Octahydronaphthalene: This compound has a similar structure but with different substituents.
γ-Muurolene: Another similar compound with a different arrangement of functional groups.
Uniqueness
(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position
Properties
CAS No. |
22844-34-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aR,8aS)-4a-methyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9H,2-4,6,8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
DSFKRIMLDLUFOE-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@H]1CC(=O)C=C2 |
Canonical SMILES |
CC12CCCCC1CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



